![molecular formula C9H14N4O2 B8003897 4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide](/img/structure/B8003897.png)
4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide
Overview
Description
4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : This compound has been synthesized and characterized in various studies. It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological interests, as indicated by McLaughlin et al. (2016) and El‐Mekabaty (2014) (McLaughlin et al., 2016) (El‐Mekabaty, 2014).
Antitumor and Anticancer Activities : Some derivatives of this compound have shown promising antitumor and anticancer activities. Hafez et al. (2013) and Ghorab et al. (2014) reported the synthesis of pyrazolopyrimidines and Schiff bases derived from amino pyrazole carboxamides, demonstrating significant in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013) (Ghorab et al., 2014).
Antibacterial Properties : Palkar et al. (2017) synthesized novel analogs of pyrazol-5-ones with potential antibacterial properties. The study found compounds showing promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthetic Cannabinoid Identification : In forensic toxicology, novel pyrazole-carboxamide type synthetic cannabinoids were identified, as reported by Uchiyama et al. (2015). This research underlines the importance of this compound in the identification and classification of new synthetic cannabinoids (Uchiyama et al., 2015).
Anti-TMV Activity : Zhang et al. (2012) synthesized N-substituted pyrazol-5-carboxamides that showed significant inactivation effects against Tobacco Mosaic Virus (TMV), indicating its potential use in agricultural applications (Zhang et al., 2012).
Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking studies on pyrazole-5-carboxamide chalcone hybrids, exploring their antibacterial, anti-inflammatory, and antioxidant activities. This study highlights the diverse biological activities of these compounds (Sribalan et al., 2016).
Heterocyclic Synthesis Applications : Prabakaran et al. (2012) demonstrated the use of pyrazole carboxamide in the synthesis of heterocyclic compounds, highlighting its role as a valuable building block in organic synthesis (Prabakaran et al., 2012).
properties
IUPAC Name |
4-amino-1-(oxan-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-7-5-13(12-8(7)9(11)14)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAXULQQARIDLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C(=N2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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